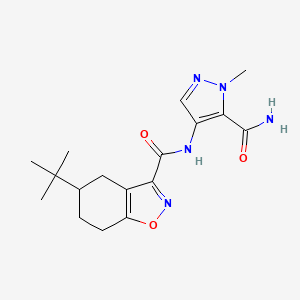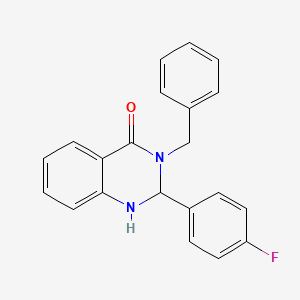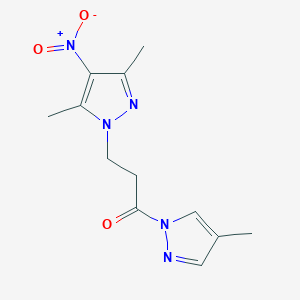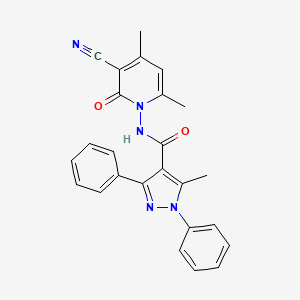![molecular formula C15H22BrN5O B10945628 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B10945628.png)
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine and methyl substituents on the pyrazole ring, as well as an ethyl and methyl substituted pyrazole moiety attached to a propanamide backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-BROMO-3-METHYL-1H-PYRAZOLE: This can be achieved by reacting 3-methyl-1H-pyrazole with bromine in the presence of a suitable solvent such as acetic acid.
Synthesis of 1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYLAMINE: This intermediate can be prepared by alkylation of 1-ethyl-5-methyl-1H-pyrazole with an appropriate alkylating agent.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium complexes).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution Products: Various substituted pyrazole derivatives.
Oxidation Products: Oxidized pyrazole derivatives.
Reduction Products: Reduced pyrazole derivatives.
Hydrolysis Products: Corresponding carboxylic acid and amine.
Scientific Research Applications
3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is employed in chemical biology research to probe the function of biological macromolecules and to develop chemical probes.
Mechanism of Action
The mechanism of action of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE
- 3-(4-FLUORO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE
- 3-(4-IODO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE
Uniqueness
The uniqueness of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL
Properties
Molecular Formula |
C15H22BrN5O |
|---|---|
Molecular Weight |
368.27 g/mol |
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)-N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]propanamide |
InChI |
InChI=1S/C15H22BrN5O/c1-5-21-12(4)13(8-17-21)10(2)18-15(22)6-7-20-9-14(16)11(3)19-20/h8-10H,5-7H2,1-4H3,(H,18,22) |
InChI Key |
WUBSQBRERGDMEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(C)NC(=O)CCN2C=C(C(=N2)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B10945564.png)
![1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10945576.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10945578.png)
![4-bromo-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10945590.png)
![ethyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10945592.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-chlorobenzamide](/img/structure/B10945593.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10945596.png)
![({4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B10945611.png)

![N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(2-methylphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10945615.png)

![Methyl 2-[(4-methoxyphenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10945625.png)

